molecular formula C17H18ClNO B5749178 N-(2-tert-butylphenyl)-2-chlorobenzamide

N-(2-tert-butylphenyl)-2-chlorobenzamide

Cat. No. B5749178
M. Wt: 287.8 g/mol
InChI Key: YJMNBOSWJBKHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butylphenyl)-2-chlorobenzamide, also known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is an important enzyme involved in the regulation of various cellular processes.

Mechanism of Action

N-(2-tert-butylphenyl)-2-chlorobenzamide acts as a selective inhibitor of the PP2A enzyme by binding to the catalytic subunit of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in PP2A activity. The specific mechanism by which N-(2-tert-butylphenyl)-2-chlorobenzamide binds to the PP2A enzyme is not yet fully understood, but studies have suggested that it may involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects
The inhibition of PP2A by N-(2-tert-butylphenyl)-2-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In particular, N-(2-tert-butylphenyl)-2-chlorobenzamide has been found to induce apoptosis in cancer cells, suggesting that PP2A may play a role in the regulation of cell death. Additionally, N-(2-tert-butylphenyl)-2-chlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that PP2A may be a potential target for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-tert-butylphenyl)-2-chlorobenzamide in lab experiments is its selectivity for the PP2A enzyme. This allows researchers to investigate the specific roles of PP2A in cellular processes without affecting other enzymes or pathways. However, one limitation of N-(2-tert-butylphenyl)-2-chlorobenzamide is its relatively low yield in the synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are many potential future directions for research involving N-(2-tert-butylphenyl)-2-chlorobenzamide. One area of interest is the development of more potent and selective inhibitors of PP2A that could be used for cancer therapy. Additionally, further studies are needed to fully understand the mechanism by which N-(2-tert-butylphenyl)-2-chlorobenzamide binds to the PP2A enzyme and to investigate the specific roles of PP2A in cellular processes. Finally, the use of N-(2-tert-butylphenyl)-2-chlorobenzamide in combination with other drugs or therapies may hold promise for improving cancer treatment outcomes.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 2-tert-butylphenol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-chlorobenzamide has been used extensively in scientific research as a tool for studying the function of PP2A. PP2A is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, N-(2-tert-butylphenyl)-2-chlorobenzamide can be used to investigate the specific roles of PP2A in these processes.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNBOSWJBKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.